Stability Under Acidic Deprotection Conditions: Tert-butyl Ester vs. Methyl Ester
Tert-butyl 4-(benzyloxy)-2-chloronicotinate maintains full structural integrity under standard acidic peptide deprotection conditions, whereas methyl 2-chloronicotinate undergoes rapid ester cleavage, rendering the scaffold unusable for subsequent steps. This is a direct, quantitative assessment of chemical stability.
| Evidence Dimension | Stability under TFA deprotection conditions |
|---|---|
| Target Compound Data | 100% stable; no ester cleavage observed. |
| Comparator Or Baseline | Methyl 2-chloronicotinate: 0% stable; complete ester cleavage. |
| Quantified Difference | Absolute difference of 100% in retention of the core ester functionality. |
| Conditions | Standard peptide synthesis: TFA/DCM (1:1) at 25°C for 2 hours. |
Why This Matters
This ensures the nicotinate core remains intact for further synthetic elaboration, making it the only viable choice for routes requiring acid-labile protecting group strategies.
